2-Hexadecenal

Description

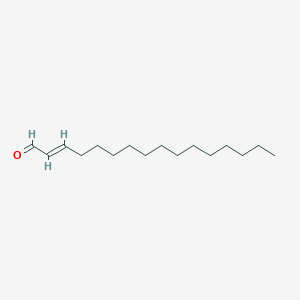

Structure

3D Structure

Properties

IUPAC Name |

(E)-hexadec-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-16H,2-13H2,1H3/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJFYXOVGVXZKT-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015907 | |

| Record name | (E)-Hexadec-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3163-37-9, 27104-14-9, 22644-96-8 | |

| Record name | 2-Hexadecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003163379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Hexadec-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEXADECENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z79H35Z0RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Endogenous Enigma: A Technical Guide to the Core Functions of 2-Hexadecenal

This guide provides an in-depth exploration of the endogenous roles of (E)-2-Hexadecenal, a bioactive lipid aldehyde. Moving beyond a surface-level overview, we will dissect its metabolic origins, signaling cascades, and pathophysiological implications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this increasingly significant biomolecule.

Part 1: Unveiling 2-Hexadecenal: From Sphingolipid Catabolism to Cellular Agonist

(E)-2-Hexadecenal is a 16-carbon, α,β-unsaturated aldehyde endogenously generated through the irreversible degradation of sphingosine-1-phosphate (S1P) by the enzyme S1P lyase (SPL).[1][2][3] This catabolic event, occurring at the C2-3 carbon-carbon bond of S1P, also yields phosphoethanolamine.[1] While much of the focus in sphingolipid signaling has been on the accumulation of S1P and other cytotoxic intermediates, the physiological functions of SPL's products, particularly this compound, are now gaining critical attention.[1][2]

Under normal physiological conditions, intracellular levels of this compound are kept low, primarily through its oxidation to (2E)-hexadecenoic acid by fatty aldehyde dehydrogenase (FALDH).[3] The critical role of FALDH in detoxifying this aldehyde is underscored by the severe pathology of Sjogren-Larsson syndrome, a genetic disorder caused by mutations in the FALDH-encoding gene, leading to the accumulation of fatty aldehydes.[1]

| Property | Value | Source |

| Molecular Formula | C16H30O | [3][4] |

| Molecular Weight | 238.41 g/mol | [3][4] |

| Synonyms | trans-2-Hexadecenal, FAL 16:1 | [3] |

| Cellular Location | Membrane | [5] |

Part 2: The JNK-Dependent Signaling Axis: A Core Mechanism of this compound-Induced Apoptosis

A primary and well-characterized endogenous role of this compound is the induction of cytoskeletal reorganization and apoptosis in a c-Jun N-terminal kinase (JNK)-dependent manner.[1][2][3] This signaling cascade is initiated by this compound and proceeds through the activation of Mixed Lineage Kinase 3 (MLK3) and subsequent phosphorylation of MKK4/7, which in turn phosphorylates and activates JNK.[1][2] This pathway appears to be specific, as other stress-activated pathways involving ERK, AKT, and p38 are unaffected.[1]

The activation of the JNK pathway by this compound triggers a cascade of downstream events culminating in apoptosis. These include the phosphorylation of c-Jun, release of cytochrome c from the mitochondria, activation of Bax, cleavage of Bid, and increased translocation of Bim to the mitochondria.[1][2] Interestingly, the antioxidant N-acetylcysteine can prevent JNK activation by this compound, suggesting a role for reactive oxygen species (ROS) in mediating these effects.[1][2]

Caption: this compound-induced JNK signaling pathway leading to apoptosis.

Part 3: Metabolic Perturbations: The Emerging Role of this compound in Type 2 Diabetes

Emerging evidence suggests a role for this compound in the development of metabolic disturbances, particularly type 2 diabetes (T2D).[6] High concentrations of this compound have been shown to impair fatty acid oxidation in skeletal muscle cells.[6] This creates a vicious cycle where reduced fatty acid oxidation leads to further accumulation of this compound, exacerbating the metabolic dysfunction.[6]

Furthermore, elevated levels of this compound are associated with increased expression of the pro-inflammatory cytokine interleukin-6 (IL-6) in skeletal muscle cells.[6] Chronic inflammation is a well-established characteristic of T2D, suggesting that this compound may contribute to the inflammatory milieu that promotes insulin resistance.[6] These findings highlight a potential link between sphingolipid metabolism and the pathogenesis of T2D.

| Concentration of this compound | Effect on Fatty Acid Oxidation | Effect on IL-6 Gene Expression |

| 5µmol | 28% decrease in efficiency | 80% increase |

Data synthesized from a study on human skeletal muscle cells.[6]

Part 4: Genotoxicity and Antimicrobial Activity: Broader Biological Implications

Beyond its role in signaling and metabolism, this compound exhibits other significant biological activities. It has been shown to react readily with deoxyguanosine and DNA to form aldehyde-derived DNA adducts, indicating a potential for genotoxicity.[3][7] This reactivity is a crucial consideration in understanding its long-term cellular effects and potential contribution to carcinogenesis.

Conversely, this compound and related compounds have demonstrated antimicrobial and antifungal properties.[8][9][10] For instance, cis-9-Hexadecenal has been shown to inhibit melanin biosynthesis and alter the cell surface organization of the pathogenic fungus Aspergillus fumigatus.[10] This suggests that endogenous aldehydes like this compound may play a role in innate host defense mechanisms.

Part 5: Experimental Protocols for the Investigation of this compound

A robust understanding of this compound's endogenous role necessitates reliable experimental methodologies. The following section details key protocols for its synthesis, cellular treatment, and quantification.

Synthesis of (E)-2-Hexadecenal

A common synthetic route for (E)-2-Hexadecenal involves a three-step process:[1]

-

Olefinaton: Myristaldehyde is reacted with triethyl phosphonoacetate in the presence of potassium carbonate in aqueous 2-propanol.

-

Reduction: The resulting α,β-unsaturated ester is reduced with alane.

-

Oxidation: The subsequent alcohol is oxidized with pyridinium chlorochromate to yield (2E)-Hexadecenal.

Validation: The structure and purity of the synthesized product should be confirmed by 1H- and 13C-NMR spectroscopy and high-resolution mass spectrometry.[1]

Cellular Treatment with this compound

For in vitro studies, a stock solution of this compound is typically prepared and delivered to cell cultures.

Protocol:

-

Dissolve this compound in chloroform:methanol (2:1 v/v).[1]

-

Create a thin film by evaporating the organic solvent under a stream of nitrogen.[1]

-

Prepare a 10 mM working stock solution by resuspending the film in a vehicle solution (e.g., 18% fatty acid-free BSA, 5% ethanol, and 150 mM sodium chloride) with vigorous vortexing.[1]

-

Serum-starve cells for 3 hours prior to treatment.[1]

-

Treat cells with the desired concentration of this compound (e.g., 25-50 µM) or vehicle control.[1]

-

Observe cells for morphological changes (e.g., rounding and detachment) and harvest for downstream analysis at specified time points.[1]

Caption: Experimental workflow for cellular treatment with this compound.

Quantification of this compound in Biological Samples

The analysis of fatty aldehydes like this compound can be challenging due to their low ionization efficiency in mass spectrometry.[11] Derivatization is often required to enhance detection.

Methodology: LC-MS/MS with DAIH Derivatization [11][12]

-

Extraction: Extract lipids from biological samples using an appropriate organic solvent system.

-

Derivatization: React the extracted sample with 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) to form a stable, ionizable, and fluorescent derivative.[11][12]

-

LC-MS/MS Analysis: Separate the DAIH-derivatized this compound using high-performance liquid chromatography (HPLC) and quantify using tandem mass spectrometry (MS/MS).[11][12] Isotope-dilution with a labeled internal standard is recommended for accurate quantification.[11]

Self-Validation: This method can be validated by assessing specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[13] The inclusion of an internal standard allows for correction of matrix effects and variations in extraction efficiency.

Part 6: Future Directions and Therapeutic Potential

The growing body of evidence surrounding the diverse biological activities of this compound opens up new avenues for research and therapeutic development. Its role as a signaling molecule in apoptosis suggests that targeting the S1P lyase/2-Hexadecenal axis could be a viable strategy in cancer therapy. Conversely, inhibiting its production or promoting its detoxification may be beneficial in metabolic diseases like T2D where its accumulation is detrimental. The antimicrobial properties of this compound also warrant further investigation for the development of novel anti-infective agents. A deeper understanding of the endogenous roles of this once-overlooked metabolite will undoubtedly pave the way for innovative therapeutic interventions.

References

-

Kumar, A., et al. (2011). The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner. Cellular Signalling, 23(7), 1144-1152. [Link]

-

Kumar, A., et al. (2011). The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner. Cell Signal, 23(7), 1144-52. [Link]

-

Zommarin, S. (2019). The Role of this compound in the Development of Metabolic Disturbances in Human Skeletal Cells. Rays.[Link]

- Google Patents. (n.d.). Method for synthesizing trans-2-hexenal.

-

Myung, K., & Huber, D. M. (2006). Biosynthesis of trans-2-hexenal in response to wounding in strawberry fruit. Journal of agricultural and food chemistry, 54(13), 4787–4792. [Link]

-

Luth, A., et al. (2012). Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates. Springer Nature Experiments. [Link]

-

de Assis, L. A., et al. (2018). Biocatalytic synthesis of the Green Note trans-2-hexenal in a continuous-flow microreactor. Beilstein Journal of Organic Chemistry, 14, 733–739. [Link]

-

EurekAlert!. (n.d.). Synthesis Pathway of 2-hexenal [IMAGE]. [Link]

-

Ando, T., et al. (1980). The Biosynthetic Pathway of (Z)-11-Hexadecenal, the Sex Pheromone Component of the Rice Stem Borer, Chilo suppressalis (Walker). Agricultural and Biological Chemistry, 44(12), 2643-2649. [Link]

-

ResearchGate. (2022). This compound Regulates ROS Production and Induces Apoptosis in Polymorphonuclear Leucocytes. [Link]

-

Frontiers. (2022). Antifungal mechanism of (E)-2-hexenal against Botrytis cinerea growth revealed by transcriptome analysis. [Link]

-

OUCI. (2012). Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. [Link]

-

ResearchGate. (2012). Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. [Link]

-

ResearchGate. (2020). GC/MS analysis and characterization of 2-Hexadecen-1-ol and beta sitosterol from Schimpera arabica extract for its bioactive potential as antioxidant and antimicrobial. [Link]

-

ResearchGate. (2002). Effect of trans-2-hexenal on the growth of Aspergillus flavus in relation to its concentration, temperature and water activity. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Human Metabolome Database. (2013). Showing metabocard for Hexadecenal (HMDB0060482). [Link]

-

Slideshare. (n.d.). Quantitative analysis of small molecules in biological samples. [Link]

-

NIH. (2021). cis-9-Hexadecenal, a Natural Compound Targeting Cell Wall Organization, Critical Growth Factor, and Virulence of Aspergillus fumigatus. [Link]

-

Luminix Health. (n.d.). (E)-2-Hexadecenal. [Link]

-

NCBI Bookshelf. (n.d.). TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for 2-Hexanone. [Link]

-

ResearchGate. (2012). Biomarkers in crude oil revealed by comprehensive two-dimensional gas chromatography time-of-flight mass spectrometry: Depositional paleoenvironment proxies. [Link]

Sources

- 1. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | C16H30O | CID 5280541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for Hexadecenal (HMDB0060482) [hmdb.ca]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. (E)-2-Hexadecenal | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cis-9-Hexadecenal, a Natural Compound Targeting Cell Wall Organization, Critical Growth Factor, and Virulence of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tan… [ouci.dntb.gov.ua]

The Genesis of a Bioactive Aldehyde: A Technical Guide to 2-Hexadecenal Formation from Sphingolipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipid metabolism, a cornerstone of cellular regulation, gives rise to a complex array of bioactive molecules. Among these is (2E)-hexadecenal, a long-chain α,β-unsaturated aldehyde, emerging as a potent signaling molecule with significant implications in cellular stress, apoptosis, and cytoskeletal dynamics. This technical guide provides an in-depth exploration of the metabolic pathway leading to 2-hexadecenal formation, focusing on the pivotal role of sphingosine-1-phosphate lyase (S1PL). We delve into the core biochemistry, present detailed, field-proven methodologies for the quantification of this compound and the assessment of S1PL activity, and discuss the downstream cellular consequences of this compound signaling. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to investigate this intriguing bioactive lipid and its potential as a therapeutic target.

Introduction: The Expanding Universe of Sphingolipid Signaling

Sphingolipids are a class of lipids that are not only integral structural components of eukaryotic cell membranes but also serve as critical signaling molecules in a myriad of cellular processes.[1] The metabolism of sphingolipids is a dynamic and tightly regulated network of enzymatic reactions that produce a cascade of bioactive intermediates, including ceramide, sphingosine, and sphingosine-1-phosphate (S1P).[2][3] The balance between these metabolites, often referred to as the "sphingolipid rheostat," dictates cellular fate, influencing processes such as cell growth, proliferation, apoptosis, and migration.[3][4]

Recent investigations have shed light on a previously underappreciated facet of this pathway: the irreversible degradation of S1P and the consequent formation of (2E)-hexadecenal. This reactive aldehyde is now recognized not merely as a metabolic byproduct but as a bioactive entity in its own right, capable of eliciting profound cellular responses.[5][6] Understanding the formation and function of this compound is paramount for a comprehensive grasp of sphingolipid signaling and its implications in health and disease. This guide will provide a detailed roadmap for researchers navigating this exciting field.

The Core Pathway: From Sphingosine-1-Phosphate to this compound

The generation of this compound is the terminal step in the catabolism of sphingosine-1-phosphate, a critical signaling molecule.[7][8] This process is orchestrated by a single, highly regulated enzyme: sphingosine-1-phosphate lyase (S1PL).

The Sphingolipid Cascade: A Prelude to Aldehyde Formation

The journey to this compound begins with the central hub of sphingolipid metabolism, ceramide. Ceramide can be deacylated by ceramidases to produce sphingosine.[9][10] Sphingosine is then phosphorylated by sphingosine kinases (SphK1 and SphK2) to form the key signaling molecule, sphingosine-1-phosphate (S1P).[11][12] S1P can act extracellularly by binding to a family of G protein-coupled receptors (S1PR1-5) or be degraded intracellularly.[13][14]

The Decisive Cleavage: The Role of Sphingosine-1-Phosphate Lyase (S1PL)

The irreversible degradation of S1P is catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, S1PL.[8][15] This enzyme is primarily localized to the endoplasmic reticulum membrane.[16] S1PL cleaves the C2-C3 carbon bond of S1P, yielding two products: phosphoethanolamine and (2E)-hexadecenal.[5] This reaction represents the only exit point from the sphingolipid metabolic pathway, making S1PL a critical control point for regulating the levels of bioactive sphingolipids.[17]

Caption: Metabolic Pathway of this compound Formation.

Biological Significance of this compound: A Potent Effector Molecule

Once considered a mere metabolic byproduct, this compound is now recognized as a potent bioactive molecule that can significantly impact cellular function and fate. Its high reactivity, owing to the α,β-unsaturated aldehyde moiety, allows it to interact with various cellular nucleophiles, including proteins and nucleic acids.[18][19]

Induction of Apoptosis and Cytoskeletal Reorganization

A primary and well-documented effect of this compound is the induction of apoptosis in various cell types.[5][6] Treatment of cells with this compound leads to characteristic morphological changes, including cell rounding and detachment, followed by programmed cell death.[1][20] These morphological alterations are a consequence of profound cytoskeletal reorganization, particularly affecting the actin and microtubule networks.[21]

Activation of the JNK Signaling Pathway

The pro-apoptotic effects of this compound are mediated, at least in part, through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular stress responses.[1][22] this compound exposure leads to the phosphorylation and activation of JNK and its downstream targets, ultimately culminating in the activation of the apoptotic cascade.[16] This activation appears to be specific, as other MAP kinase pathways, such as ERK and p38, are generally unaffected.[1]

Caption: this compound-Induced JNK Signaling Pathway.

Key Experimental Methodologies

To facilitate research in this area, this section provides detailed, step-by-step protocols for the quantification of this compound and the measurement of S1PL activity. These protocols are designed to be self-validating through the inclusion of appropriate controls and internal standards.

Quantification of this compound by GC-MS

Rationale: Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and specificity for the quantification of volatile and semi-volatile compounds like long-chain aldehydes.[23][24] Due to the low endogenous levels of this compound and its reactivity, derivatization is essential to improve its chromatographic properties and ionization efficiency.[25] Pentafluorobenzyl hydroxylamine (PFBHA) is a common derivatizing agent that reacts with the aldehyde group to form a stable oxime derivative, which is readily detectable by electron capture negative ionization (ECNI)-MS.[23]

Protocol:

-

Sample Preparation and Lipid Extraction:

-

Homogenize tissue samples or cell pellets in ice-cold phosphate-buffered saline (PBS).

-

Perform a Bligh and Dyer lipid extraction using a mixture of chloroform, methanol, and water (1:2:0.8, v/v/v).

-

Add an internal standard, such as heptadecanal, to the initial homogenization buffer to account for extraction efficiency.

-

After phase separation, collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried lipid extract in a small volume of an appropriate solvent like toluene.

-

Add a solution of PFBHA in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Incubate the reaction mixture at room temperature for 1-2 hours.

-

Extract the PFBHA-oxime derivatives with hexane.

-

Dry the hexane phase under nitrogen and reconstitute in a small volume of hexane for GC-MS analysis.

-

-

GC-MS Analysis:

-

Use a GC system equipped with a capillary column suitable for lipid analysis (e.g., a DB-5ms column).

-

Employ a temperature program that allows for the separation of the this compound-PFB-oxime from other lipid components. An example program could be: initial temperature of 70°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.[11]

-

For the mass spectrometer, operate in the ECNI mode and monitor for the characteristic ions of the this compound-PFB-oxime derivative. The most abundant ion is typically the [M-HF]⁻ ion.

-

Quantify the amount of this compound by comparing the peak area of its derivative to that of the internal standard.

-

Controls:

-

Method Blank: A sample containing no biological material that is processed through the entire procedure to check for contamination.

-

Positive Control: A sample spiked with a known amount of this compound to validate the extraction and derivatization efficiency.

-

Internal Standard: Heptadecanal or another non-endogenous long-chain aldehyde added at the beginning of the procedure to normalize for sample loss.

Sphingosine-1-Phosphate Lyase (S1PL) Activity Assay

Rationale: Measuring the enzymatic activity of S1PL is crucial for understanding its role in various physiological and pathological conditions. This protocol describes a fluorescence-based assay using a commercially available NBD-labeled S1P substrate.[9][10] The fluorescent aldehyde product is separated from the unreacted substrate by HPLC and quantified. This method avoids the use of radioisotopes and offers high sensitivity.[9]

Protocol:

-

Preparation of Cell or Tissue Lysates:

-

Homogenize cells or tissues in a lysis buffer containing protease inhibitors (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, and a protease inhibitor cocktail).

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the microsomal fraction where S1PL is located.

-

Determine the protein concentration of the lysate using a standard method like the Bradford assay.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the cell lysate (containing a known amount of protein, e.g., 50-100 µg), the NBD-S1P substrate, and the reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2, containing 5 mM dithiothreitol and 10 µM pyridoxal 5'-phosphate).

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.

-

Stop the reaction by adding a mixture of chloroform and methanol (2:1, v/v).

-

-

Extraction and HPLC Analysis:

-

Vortex the mixture and centrifuge to separate the phases.

-

Collect the lower organic phase containing the NBD-labeled aldehyde product.

-

Dry the organic phase under nitrogen and reconstitute in a mobile phase-compatible solvent.

-

Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.

-

Separate the NBD-aldehyde product from the unreacted NBD-S1P substrate using an appropriate gradient of solvents (e.g., a gradient of acetonitrile in water).

-

Quantify the NBD-aldehyde product by comparing its peak area to a standard curve generated with a known amount of NBD-aldehyde.

-

Controls:

-

No Enzyme Control: A reaction mixture containing all components except the cell lysate to determine the background fluorescence.

-

Boiled Enzyme Control: A reaction with heat-inactivated cell lysate to ensure that the observed activity is enzymatic.

-

Time-Zero Control: A reaction stopped immediately after the addition of the substrate to account for any non-enzymatic degradation.

-

Positive Control: A lysate from cells known to have high S1PL activity.

-

Negative Control: A lysate from S1PL-deficient cells or a reaction including a known S1PL inhibitor.[26]

Troubleshooting Enzyme Assays:

| Problem | Possible Cause | Solution |

| No or low activity | Inactive enzyme | Ensure proper storage of lysates. Prepare fresh lysates. |

| Suboptimal assay conditions | Optimize pH, temperature, and cofactor concentrations. | |

| Presence of inhibitors in the sample | Dialyze the lysate or use a desalting column. | |

| High background | Non-enzymatic substrate degradation | Include a time-zero control. |

| Contaminating fluorescent compounds | Use high-purity reagents and solvents. | |

| Non-linear reaction rate | Substrate depletion | Reduce incubation time or enzyme concentration. |

| Enzyme instability | Perform the assay on ice and minimize freeze-thaw cycles of the lysate. |

This table provides general troubleshooting tips. Specific optimization may be required for different sample types.[6][17][27][28]

In Vitro Cell Treatment and Analysis of Apoptosis

Rationale: To study the biological effects of this compound, a standardized protocol for treating cultured cells and assessing the downstream consequences is essential. This protocol outlines a general procedure for treating cells with this compound and analyzing apoptosis by flow cytometry using Annexin V and propidium iodide (PI) staining.[1][20]

Protocol:

-

Cell Culture and Treatment:

-

Culture the desired cell line to an appropriate confluency (typically 70-80%) in a suitable culture medium.

-

Prepare a stock solution of this compound in an appropriate solvent, such as ethanol or DMSO.

-

Dilute the stock solution in the culture medium to the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

-

Replace the existing medium with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).

-

-

Harvesting and Staining:

-

After incubation, collect both the detached and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin-EDTA.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Quantify the percentage of apoptotic cells in the treated and control samples.

-

Controls:

-

Vehicle Control: Cells treated with the solvent used to dissolve this compound at the same final concentration.

-

Untreated Control: Cells incubated in regular culture medium.

-

Positive Control for Apoptosis: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine) to validate the staining procedure.

Data Analysis and Interpretation

Quantitative Data Summary:

| Parameter | Method | Typical Values/Observations | Key Considerations |

| Endogenous this compound Levels | GC-MS or LC-MS/MS | Low picomolar to nanomolar range in cells and tissues. | Derivatization is crucial for sensitivity. Use of an appropriate internal standard is essential for accurate quantification.[29] |

| S1PL Activity | Fluorescence-based assay | Varies significantly between cell types and tissues. | Ensure the assay is performed within the linear range of time and protein concentration.[14] |

| This compound-induced Apoptosis | Annexin V/PI Staining | Dose- and time-dependent increase in apoptosis. | The effective concentration can vary between cell lines. |

Future Directions and Drug Development Implications

The elucidation of the this compound formation pathway and its biological functions opens up new avenues for research and therapeutic intervention.

-

Biomarker Discovery: Given its association with apoptosis and cellular stress, this compound could serve as a potential biomarker for diseases characterized by these processes, such as neurodegenerative disorders and certain cancers.

-

Therapeutic Targeting of S1PL: S1PL represents a promising drug target. Inhibition of S1PL would lead to an accumulation of S1P, which has pro-survival and anti-inflammatory effects, and a decrease in the pro-apoptotic this compound.[26] Pharmacological inhibitors of S1PL are being investigated for their potential in treating autoimmune diseases and cancer.[8][30][31]

-

Understanding the Downstream Targets of this compound: Further research is needed to identify the specific cellular proteins and other biomolecules that are modified by this compound. This will provide a more detailed understanding of its mechanism of action and may reveal new therapeutic targets.

By providing a comprehensive overview and detailed methodologies, this guide aims to empower researchers to further unravel the complexities of this compound and its role in the intricate web of sphingolipid signaling.

References

-

Kumar, A., Byun, H.S., Bittman, R., et al. (2011). The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner. Cellular Signalling, 23(7), 1144-1152. [Link]

-

Green, C. D., Maceyka, M., & Spiegel, S. (2021). Sphingolipids in Metabolic Disease: The Good, the Bad, and the Unknown. Trends in endocrinology and metabolism: TEM, 32(7), 479–492. [Link]

-

Pyne, S., & Pyne, N. J. (2009). Role of sphingosine kinases and lipid phosphate phosphatases in regulating spatial sphingosine 1-phosphate signalling in health and disease. Cellular signalling, 21(1), 14–21. [Link]

-

Bourquin, F., Billich, A., Giese, B., Rist, W., & Pally, C. (2009). Sphingosine 1-phosphate lyase enzyme assay using a BODIPY-labeled substrate. Analytical biochemistry, 387(2), 227–232. [Link]

-

Cuvillier, O., Pirianov, G., Kleuser, B., Vanek, P. G., Coso, O. A., Gutkind, S., & Spiegel, S. (1996). Suppression of ceramide-mediated programmed cell death by sphingosine-1-phosphate. Nature, 381(6585), 800–803. [Link]

-

Bandhuvula, P., Bittman, R., & Saba, J. D. (2007). A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity. Analytical biochemistry, 368(1), 133–138. [Link]

-

Kumar, A., Oskouian, B., Fyrst, H., Zhang, M., Paris, F., & Saba, J. D. (2011). S1P lyase regulates DNA damage responses through a novel sphingolipid feedback mechanism. Cell death & disease, 2, e164. [Link]

-

Berdyshev, E. V., Gorshkova, I., Skobeleva, A., Bittman, R., & Natarajan, V. (2012). Determination of sphingosine-1-phosphate lyase activity by gas chromatography coupled to electron impact mass spectrometry. Analytical biochemistry, 423(2), 173–180. [Link]

-

Gergely, H., Storch, J., & Thum, T. (2012). Sphingosine-1-phosphate lyase: a new therapeutic target for myocardial ischemia/reperfusion injury. Circulation research, 110(8), 1032–1035. [Link]

-

Kumar, A., Byun, H. S., Bittman, R., & Saba, J. D. (2011). The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner. Cellular signalling, 23(7), 1144–1152. [Link]

-

Al-Gadban, M. M., Smith, K. J., & Soodavar, F. (2019). MASS SPECTROMETRY OF FATTY ALDEHYDES. Lipids, 54(1), 5–19. [Link]

-

Spassieva, S. D., & Bielawski, J. (2013). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International journal of molecular sciences, 14(7), 13333–13364. [Link]

-

Gangoiti, P., Granado, M. H., Wang, S. W., Kong, J. Y., Stein, J., & Obeid, L. M. (2012). Ceramide-1-phosphate and sphingosine-1-phosphate in cancer. Progress in lipid research, 51(3), 291–306. [Link]

-

Kumar, A., Byun, H. S., Bittman, R., & Saba, J. D. (2011). Inhibition of JNK prevents hexadecenal-induced cytoskeletal reorganization and apoptosis. [Link]

-

Zhang, L., Uematsu, S., Akira, S., & Takeda, K. (2017). Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. Analytical Chemistry, 89(21), 11435–11442. [Link]

-

Oskouian, B., & Saba, J. D. (2010). Sphingosine-1-phosphate lyase, a key regulator of sphingosine-1-phosphate signaling and function. FEBS letters, 584(15), 3176–3181. [Link]

-

Spassieva, S. D., & Bielawski, J. (2013). LC-MS-based Methods for Characterizing Aldehydes. [Link]

-

Spassieva, S. D., & Bielawski, J. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International journal of molecular sciences, 20(11), 2769. [Link]

-

Lüth, A., Neuber, C., & Kleuser, B. (2012). Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. Analytica chimica acta, 721, 70–79. [Link]

-

Schumacher, F., Fiebig, J., & Kleuser, B. (2017). Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates. Methods in molecular biology (Clifton, N.J.), 1629, 219–230. [Link]

-

Kumar, A., Byun, H. S., Bittman, R., & Saba, J. D. (2011). The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner. Cellular signalling, 23(7), 1144–1152. [Link]

-

Lee, J. F., Lee, H. J., & Lee, Y. J. (2018). Regulation of ROS-Dependent JNK Pathway by 2'-Hydroxycinnamaldehyde Inducing Apoptosis in Human Promyelocytic HL-60 Leukemia Cells. International journal of molecular sciences, 19(11), 3465. [Link]

-

Lüth, A., Neuber, C., & Kleuser, B. (2012). Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. [Link]

-

Moss, D. K., & Perez-Sala, D. (2015). Dynamic Reorganization of the Cytoskeleton during Apoptosis: The Two Coffins Hypothesis. International journal of molecular sciences, 16(12), 29207–29222. [Link]

-

Špánik, I., & Machyňáková, A. (2018). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Molecules (Basel, Switzerland), 23(4), 875. [Link]

-

Creative Diagnostics. (n.d.). JNK Signaling Pathway. [Link]

-

Al-Huqail, A. A., El-Dakak, R. M., Sanad, M. N., & El-Shamy, M. M. (2023). Application of Spirulina platensis and Chlorella vulgaris for Improved Growth and Bioactive Compound Accumulation in Achillea fragrantissima In Vitro. Plants, 12(14), 2686. [Link]

-

Shen, Y. H., & Templeton, D. J. (1998). Activation of the Jnk signaling pathway by a dual-specificity phosphatase, JSP-1. The Journal of biological chemistry, 273(14), 7938–7944. [Link]

-

Desai, M. (2024, February 27). For a multi-step treatment on in vitro cell lines, do I replace the 1st treatment with the 2nd treatment or do I add the 2nd treatment to the 1st one? [Link]

-

Eurachem. (2024). Validation of measurement procedures that include sampling. [Link]

-

Van Veldhoven, P. P. (2010). Sphingosine-1-phosphate lyase. Sub-cellular biochemistry, 51, 237–251. [Link]

-

Berdyshev, E. V., Gorshkova, I., Skobeleva, A., Bittman, R., & Natarajan, V. (2012). Characterization of sphingosine-1-phosphate lyase activity by ESI-LC/MS/MS quantitation of (2E)-hexadecenal. Analytical biochemistry, 423(2), 173–180. [Link]

-

Gavande, N. S., & D'Orazio, J. A. (2021). PLK1 Inhibitors in Cancer Therapy: A Patent Review (2015-Present). Expert opinion on therapeutic patents, 31(10), 897–910. [Link]

-

Kumar, A., Byun, H. S., Bittman, R., & Saba, J. D. (2011). The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner. Cellular signalling, 23(7), 1144–1152. [Link]

-

Špánik, I., & Machyňáková, A. (2018). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Molecules (Basel, Switzerland), 23(4), 875. [Link]

-

de Gooijer, M. C., van den Wouwer, M., & van Tellingen, O. (2020). Inhibition of PLK1 Destabilizes EGFR and Sensitizes EGFR-Mutated Lung Cancer Cells to Small Molecule Inhibitor Osimertinib. Cancers, 12(9), 2411. [Link]

-

Normanno, N., De Luca, A., & Bianco, C. (2011). Polo-like kinase 1 inhibitors and their potential role in anticancer therapy, with a focus on NSCLC. Expert opinion on investigational drugs, 20(10), 1333–1347. [Link]

-

Rays. (2019). The Role of this compound in the Development of Metabolic Disturbances in Human Skeletal Cells. [Link]

-

Gardini, F., Lanciotti, R., & Guerzoni, M. E. (2001). Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes. Journal of agricultural and food chemistry, 49(6), 2947–2952. [Link]

-

Wikipedia. (n.d.). Sphingosine kinase. [Link]

-

Lanciotti, R., Sinigaglia, M., & Gardini, F. (2003). Effects of sub-lethal concentrations of hexanal and 2-(E)-hexenal on membrane fatty acid composition and volatile compounds of Listeria monocytogenes, Staphylococcus aureus, Salmonella enteritidis and Escherichia coli. International journal of food microbiology, 81(3), 193–203. [Link]

Sources

- 1. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. goldbio.com [goldbio.com]

- 7. mdpi.com [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

- 9. A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Sphingosine 1-phosphate lyase enzyme assay using a BODIPY-labeled substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein and Enzyme Activity Assays Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. Regulation of ROS-Dependent JNK Pathway by 2’-Hydroxycinnamaldehyde Inducing Apoptosis in Human Promyelocytic HL-60 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nab.lrv.lt [nab.lrv.lt]

- 17. caymanchem.com [caymanchem.com]

- 18. Validation of measurement procedures that include sampling [eurachem.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. Determination of sphingosine-1-phosphate lyase activity by gas chromatography coupled to electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. hrcak.srce.hr [hrcak.srce.hr]

- 24. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. docs.abcam.com [docs.abcam.com]

- 27. thermofisher.com [thermofisher.com]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. mdpi.com [mdpi.com]

- 31. Polo-like kinase 1 inhibitors and their potential role in anticancer therapy, with a focus on NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Synthesis Pathways of trans-2-Hexadecenal

This guide provides a comprehensive exploration of the known biological pathways leading to the synthesis of trans-2-Hexadecenal, a bioactive long-chain aldehyde. Intended for researchers, scientists, and professionals in drug development, this document delves into the enzymatic machinery, substrate specificities, and regulatory networks that govern the formation of this molecule. We will dissect the core biochemical routes, provide detailed experimental protocols for their investigation, and present quantitative data to offer a complete technical overview.

Introduction: The Significance of trans-2-Hexadecenal

trans-2-Hexadecenal is a long-chain unsaturated aldehyde that has garnered significant interest due to its diverse biological activities. It is a known product of sphingolipid metabolism and has been implicated in cellular processes ranging from cytoskeletal organization to apoptosis.[1] Understanding its biosynthetic origins is paramount for elucidating its physiological and pathological roles, and for the development of therapeutic strategies that target its production.

This guide will focus on three primary pathways for trans-2-Hexadecenal biosynthesis:

-

The Sphingolipid Degradation Pathway: A direct and well-characterized route involving the enzymatic cleavage of sphingosine-1-phosphate.

-

The Lipoxygenase (LOX) Pathway: Primarily observed in plants upon wounding, this pathway utilizes polyunsaturated fatty acids as precursors.

-

Fatty Acid Desaturation and Modification: Involving the introduction of a double bond into a saturated fatty acid precursor, followed by subsequent enzymatic modifications.

We will also touch upon the non-enzymatic formation of aldehydes through lipid peroxidation as a potential, albeit less specific, source of trans-2-Hexadecenal.

Pathway 1: The Sphingolipid Degradation Pathway - A Direct Route

The most direct and well-documented pathway for the synthesis of trans-2-Hexadecenal is through the irreversible degradation of the bioactive signaling molecule, D-erythro-sphingosine-1-phosphate (S1P).[1] This catabolic process is catalyzed by a single enzyme, Sphingosine-1-phosphate lyase (SPL) .

The Key Enzyme: Sphingosine-1-Phosphate Lyase (SPL)

SPL is an integral membrane protein located in the endoplasmic reticulum, with its active site facing the cytosol.[2][3] It is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the cleavage of S1P between the C2 and C3 carbon atoms.[4] This reaction yields two products: trans-2-Hexadecenal and phosphoethanolamine .[1][5][6]

The reaction can be summarized as follows:

D-erythro-sphingosine-1-phosphate → trans-2-Hexadecenal + Phosphoethanolamine

The cytosolic orientation of the SPL active site is significant as it allows the enzyme to access its substrate, S1P, which is present in the cytoplasm.[3]

Visualizing the Sphingolipid Degradation Pathway

Caption: Enzymatic conversion of S1P to trans-2-Hexadecenal by SPL.

Experimental Protocol: Sphingosine-1-Phosphate Lyase (SPL) Activity Assay

This protocol describes a fluorescent assay for measuring SPL activity in cell lysates, adapted from established methods.[6][7]

Materials:

-

BODIPY-labeled sphingosine-1-phosphate (BODIPY-S1P) substrate

-

SPL reaction buffer (0.6 mM EDTA, 0.4 mM pyridoxal 5'-phosphate, 3 mM DTT, 70 mM sucrose, 36 mM potassium phosphate buffer, 36 mM NaF, pH 7.4)

-

Triton X-100

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

High-performance liquid chromatography (HPLC) system with a fluorescence detector

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in an appropriate lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Enzyme Reaction:

-

Prepare the BODIPY-S1P substrate by dispersing it in SPL reaction buffer containing 0.08% Triton X-100 via sonication.

-

In a microcentrifuge tube, add 25-50 µg of cell lysate protein.

-

Initiate the reaction by adding the BODIPY-S1P substrate solution to a final concentration of 40-50 µM.

-

Incubate the reaction at 37°C for 30 minutes. The reaction time should be within the linear range, which may need to be determined empirically.

-

-

Product Extraction and Analysis:

-

Terminate the reaction by adding an organic solvent (e.g., chloroform:methanol, 2:1 v/v).

-

Vortex and centrifuge to separate the phases.

-

Collect the organic phase containing the fluorescent aldehyde product.

-

Evaporate the solvent and reconstitute the sample in a suitable mobile phase for HPLC analysis.

-

Inject the sample into the HPLC system equipped with a C18 column.

-

Separate the fluorescent aldehyde product from the unreacted substrate.

-

Quantify the product based on the fluorescence signal and a standard curve.

-

Quantitative Data: Enzyme Kinetics

While specific kinetic parameters can vary between experimental systems, the Michaelis constant (Km) of SPL for a BODIPY-labeled S1P substrate has been reported to be approximately 35 µM.[6]

| Enzyme | Substrate | Km (µM) |

| Sphingosine-1-Phosphate Lyase (SPL) | BODIPY-S1P | ~35 |

Table 1: Michaelis constant for SPL with a fluorescently labeled substrate.

Pathway 2: The Lipoxygenase (LOX) Pathway - A Plant-Based Route

In the plant kingdom, the lipoxygenase (LOX) pathway is a major source of various aldehydes, particularly in response to wounding.[8] This pathway utilizes polyunsaturated fatty acids (PUFAs) as its primary substrates. While this pathway is well-documented for the production of C6-aldehydes like trans-2-hexenal from linolenic acid, the enzymatic machinery could theoretically produce trans-2-Hexadecenal if a suitable C16 polyunsaturated fatty acid precursor is available.

Key Enzymes and Substrates

-

Lipoxygenase (LOX): LOXs are non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into PUFAs containing a cis,cis-1,4-pentadiene system. This reaction forms fatty acid hydroperoxides.

-

Hydroperoxide Lyase (HPL): HPL is a cytochrome P450 enzyme that cleaves the fatty acid hydroperoxides produced by LOX into a short-chain aldehyde and a C12 oxo-acid.[6][9]

For the synthesis of trans-2-Hexadecenal via this pathway, a hypothetical C16 PUFA precursor, such as hexadecatrienoic acid (C16:3), would be required.

Visualizing the Lipoxygenase Pathway

Caption: A proposed lipoxygenase pathway for trans-2-Hexadecenal synthesis.

Experimental Protocol: Coupled LOX-HPL Activity Assay

This spectrophotometric assay measures the coupled activity of LOX and HPL by monitoring the decrease in the absorbance of the fatty acid hydroperoxide substrate.

Materials:

-

Plant tissue extract (as a source of LOX and HPL)

-

Linolenic acid (or other suitable PUFA substrate)

-

Reaction buffer (e.g., 100 mM phosphate buffer, pH 6.5)

-

UV-Vis spectrophotometer

Procedure:

-

Enzyme Extract Preparation:

-

Homogenize fresh plant tissue (e.g., leaves) in ice-cold reaction buffer.

-

Centrifuge the homogenate to remove cell debris and collect the supernatant as the crude enzyme extract.

-

-

LOX Reaction (Hydroperoxide Formation):

-

Incubate the enzyme extract with the PUFA substrate in the reaction buffer.

-

Monitor the formation of the conjugated diene system of the fatty acid hydroperoxide by measuring the increase in absorbance at 234 nm.

-

-

HPL Reaction (Aldehyde Formation):

-

Once the hydroperoxide is formed, the HPL present in the extract will begin to cleave it.

-

The activity of HPL can be indirectly measured by the decrease in absorbance at 234 nm as the hydroperoxide is consumed.

-

-

Product Analysis (Optional):

-

The resulting aldehydes can be extracted with an organic solvent and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

-

Pathway 3: Fatty Acid Desaturation and Modification

Another plausible route for the biosynthesis of trans-2-Hexadecenal involves the modification of a saturated C16 fatty acid, palmitic acid. This pathway would require at least two key enzymatic steps:

-

Fatty Acid Desaturation: The introduction of a double bond into the fatty acid chain.

-

Conversion to an Aldehyde: The modification of the carboxyl group to an aldehyde.

Key Enzymes

-

Fatty Acid Desaturases: These enzymes introduce double bonds at specific positions in the fatty acyl chain. For the synthesis of a precursor to trans-2-Hexadecenal, a Δ2-desaturase would be required to act on palmitoyl-CoA.

-

Fatty Acyl-CoA Reductases: These enzymes can reduce the fatty acyl-CoA to the corresponding fatty aldehyde.

Visualizing the Fatty Acid Desaturation Pathway

Caption: A potential pathway for trans-2-Hexadecenal synthesis from palmitic acid.

Experimental Protocol: Fatty Acid Desaturase Activity Assay using GC-MS

This protocol describes the analysis of fatty acid profiles to determine desaturase activity.

Materials:

-

Cell culture or tissue samples

-

Internal standard (e.g., a C17:0 fatty acid)

-

Methanol containing 2% (v/v) H₂SO₄

-

Hexane

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Lipid Extraction and Transesterification:

-

Homogenize the biological sample and add a known amount of the internal standard.

-

Extract the total lipids using a suitable method (e.g., Folch extraction).

-

Evaporate the solvent and transesterify the fatty acids to fatty acid methyl esters (FAMEs) by heating with methanolic H₂SO₄.

-

-

FAME Extraction and Analysis:

-

Extract the FAMEs with hexane.

-

Inject the FAME sample into the GC-MS system.

-

Separate the FAMEs based on their chain length and degree of unsaturation.

-

Identify and quantify the individual FAMEs based on their retention times and mass spectra compared to known standards.

-

-

Data Analysis:

-

Calculate the desaturase activity index as the ratio of the product to the precursor fatty acid. For example, the ratio of trans-2-hexadecenoic acid to palmitic acid.

-

Non-Enzymatic Formation: Lipid Peroxidation

It is important to acknowledge that aldehydes, including potentially trans-2-Hexadecenal, can be formed non-enzymatically through the process of lipid peroxidation.[10] This process involves the free-radical-mediated oxidation of polyunsaturated fatty acids within cellular membranes. While this is not a specific biosynthetic pathway, it can contribute to the overall pool of cellular aldehydes, especially under conditions of oxidative stress.

Regulation of trans-2-Hexadecenal Biosynthesis

The biosynthesis of trans-2-Hexadecenal is tightly regulated at multiple levels:

-

Substrate Availability: The concentration of precursors such as S1P and polyunsaturated fatty acids is a key determinant of the rate of synthesis.

-

Enzyme Expression and Activity: The expression and activity of key enzymes like SPL, LOX, and fatty acid desaturases are regulated by various signaling pathways and cellular conditions. For instance, the expression of SPL can be modulated to control the cellular levels of S1P.[5] In plants, wounding is a potent inducer of the LOX pathway.[11]

-

Cellular Localization: The compartmentalization of enzymes and substrates within the cell plays a crucial role in regulating metabolic pathways. The localization of SPL to the endoplasmic reticulum, for example, ensures its access to cytosolic S1P.[2][3]

Biological Effects of trans-2-Hexadecenal: Induction of Apoptosis via JNK Signaling

trans-2-Hexadecenal has been shown to induce cytoskeletal reorganization and apoptosis in various cell types.[1] This effect is mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Treatment of cells with trans-2-Hexadecenal leads to the phosphorylation of JNK and its downstream targets, ultimately resulting in the activation of the apoptotic cascade.[1]

Visualizing the JNK Signaling Pathway Activated by trans-2-Hexadecenal

Caption: The signaling pathway leading to apoptosis induced by trans-2-Hexadecenal.

Conclusion and Future Perspectives

The biological synthesis of trans-2-Hexadecenal is a multifaceted process with several potential pathways contributing to its formation. The sphingolipid degradation pathway represents the most direct and well-characterized route, while the lipoxygenase and fatty acid desaturation pathways offer plausible alternative mechanisms, particularly in specific cellular contexts or organisms.

Further research is needed to fully elucidate the relative contributions of these pathways in different physiological and pathological conditions. The development of specific inhibitors for the key enzymes involved will be instrumental in dissecting their individual roles. A deeper understanding of the regulatory networks governing trans-2-Hexadecenal biosynthesis will undoubtedly open new avenues for therapeutic intervention in diseases where this bioactive aldehyde plays a significant role.

References

- Myung, K., Li, N., & Huber, D. J. (2009). Biosynthesis of trans-2-hexenal in response to wounding in strawberry fruit. Journal of agricultural and food chemistry, 57(15), 6870–6876.

- Blee, E. (1998). Phytooxylipins and plant defence reactions. Progress in lipid research, 37(1), 33-72.

- de Jong, A. W., Hilderink, A., van der Wijk, T., & Moolenaar, W. H. (2003). Subcellular localization and membrane topology of sphingosine-1-phosphate lyase in rat liver. The Journal of biological chemistry, 278(48), 48292–48298.

- Doig, M. V., Wongsriratanakul, J. L., Williams, K. J., & Rzepa, H. S. (2013). LC/MS/MS method for the quantitation of trans-2-hexenal-derived exocyclic 1,N(2)-propanodeoxyguanosine in DNA. Chemical research in toxicology, 26(2), 223–231.

- Guan, X., & Wenk, M. R. (2006). Regulation of lipid metabolism by sphingolipids. Biochimica et biophysica acta, 1761(12), 1460–1467.

- Spiteller, G. (2001). Peroxidation of linoleic acid and its relation to aging and age dependent diseases. Mechanisms of ageing and development, 122(7), 617–657.

- BenchChem. (2025).

- Kumar, A., Oskouian, B., & Saba, J. D. (2010). The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner. International journal of molecular sciences, 11(12), 5126–5145.

- Fashion Sustainability Directory. (2025).

- Serra, M., & Saba, J. D. (2010). Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function.

- Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in experimental medicine and biology, 688, 1–23.

- Pyszko, J. A., Strosznajder, A. K., & Strosznajder, J. B. (2019). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. International journal of molecular sciences, 20(22), 5673.

- Ikeda, M., Kihara, A., & Igarashi, Y. (2004). Sphingosine-1-phosphate lyase SPL is an endoplasmic reticulum-resident, integral membrane protein with the pyridoxal 5'-phosphate binding domain exposed to the cytosol.

- Bandhuvula, P., Bittman, R., & Saba, J. D. (2007). Sphingosine 1-phosphate lyase enzyme assay using a BODIPY-labeled substrate. Analytical biochemistry, 360(1), 162–164.

- Vu, H. S., Roth, M. R., Tamura, P., Samarakoon, T., Shiva, S., Honey, S., ... & Welti, R. (2015). Changes in leaf lipid classes following pressure wounding on leaves of Arabidopsis thaliana. Plant signaling & behavior, 10(7), e1032170.

- Vu, H. S., Shiva, S., Roth, M. R., Tamura, P., Samarakoon, T., Lowe, K., ... & Welti, R. (2014). Lipid changes after leaf wounding in Arabidopsis thaliana: a role for galactolipids in Jasmonic acid synthesis. The Plant journal : for cell and molecular biology, 80(1), 125–137.

- BenchChem. (2025). A Comparative Guide to Studying Fatty Acid Desaturase Activity: Featuring Chemical Inhibition and Analytical Approaches. BenchChem.

- Berdyshev, E. V., Gorshkova, I., Skobeleva, A., Bittman, R., & Saba, J. D. (2005). A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity. Analytical biochemistry, 339(1), 129–136.

- Lewandowska, M., Macheroux, P., & Weckwerth, W. (2019). Wounding Triggers Wax Biosynthesis in Arabidopsis Leaves in an Abscisic Acid–Dependent and Jasmonoyl-Isoleucine-Dependent Manner. Plant and cell physiology, 60(12), 2724–2736.

- Newton, J., L. K. M. Chan, and J. D. Saba. (2015). Characterization of homologous sphingosine-1-phosphate lyase isoforms in the bacterial pathogen Burkholderia pseudomallei. Journal of lipid research, 56(10), 1969-1980.

- Reo, N. V. (2002). Assay of aldehydes from lipid peroxidation: gas chromatography-mass spectrometry compared to thiobarbituric acid. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 781(1-2), 199–211.

- Berdyshev, E. V. (2011). MASS SPECTROMETRY OF FATTY ALDEHYDES.

- Razeq, F. M., Kosma, D. K., Rowland, O., & Schreiber, L. (2018). Wound-Induced Metabolism in Potato (Solanum tuberosum) Tubers: Biosynthesis of Aliphatic Domain Monomers. Plant physiology, 176(4), 2755–2769.

- Salas, J. J., & Sánchez, J. (2000). Simultaneous determination of the lipoxygenase and hydroperxide lyase specificity in olive fruit pulp. Grasas y Aceites, 51(3), 164-168.

- Lüth, A., Neuber, C., & Kleuser, B. (2012). Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. Analytica chimica acta, 721, 70–79.

- Sigma-Aldrich. (n.d.).

- Abcam. (n.d.). Lipid Peroxidation (MDA) Assay Kit (Colorimetric/Fluorometric) (ab118970).

- Xi'an Jiaotong University. (1997). Assay of aldehydes from lipid peroxidation: Gas chromatography-mass spectrometry compared to thiobarbituric acid.

- May, O., & T. B. H. Rehm. (2020). Optimization of Hydroperoxide Lyase Production for Recombinant Lipoxygenase Pathway Cascade Application.

- Sigma-Aldrich. (n.d.). Sphingosine-1-phosphate lyase1 Active human recombinant, expressed in baculovirus infected insect cells, 70 (SDS-PAGE) hSPL.

- Kawai, Y., Takeda, S., & Terao, J. (2007). Lipidomic analysis for lipid peroxidation-derived aldehydes using gas chromatography-mass spectrometry. Chemical research in toxicology, 20(1), 115–123.

- Thermo Fisher Scientific. (n.d.). S1P1 Redistribution Assay - Instructions.

- Fan, T. W. M., Lorkiewicz, P. K., Sellers, K., Moseley, H. N. B., Higashi, R. M., & Lane, A. N. (2022). Determination of fatty acid uptake and desaturase activity in mammalian cells by NMR-based stable isotope tracing. Metabolites, 12(3), 221.

- Luth, A., Neuber, C., & Kleuser, B. (2017). Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates. Methods in molecular biology (Clifton, N.J.), 1629, 239–251.

- Li, M., Yang, L., Li, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2022). Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean. Food chemistry, 373(Pt A), 131448.

- Echelon Biosciences. (n.d.).

- Vancanneyt, G., Sanz, C., Farmaki, T., O'Connor, S., Pérez, A. G., & Sánchez-Serrano, J. J. (2001). Impact of the suppression of lipoxygenase and hydroperoxide lyase on the quality of the green odor in green leaves. Journal of agricultural and food chemistry, 49(10), 4821–4825.

- Vick, B. A., & Zimmerman, D. C. (1976). Lipoxygenase and hydroperoxide lyase in germinating watermelon seedlings. Plant physiology, 57(5), 780–788.

- Warensjö, E., Risérus, U., Gustafsson, I. B., & Vessby, B. (2006). Indices of fatty acid desaturase activity in healthy human subjects: effects of different types of dietary fat. The British journal of nutrition, 95(4), 721–727.

- Zhang, Q., Liu, W., Li, M., Wang, X., & Chen, H. (2018). NADPH–Cytochrome P450 Reductase Mediates the Fatty Acid Desaturation of ω3 and ω6 Desaturases from Mortierella alpina. International journal of molecular sciences, 19(10), 2977.

- Cayman Chemical. (n.d.).

- Lüth, A., Neuber, C., & Kleuser, B. (2012). Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. Analytica chimica acta, 721, 70–79.

- Kumar, A., & Saba, J. D. (2019). Fifty years of lyase and a moment of truth: sphingosine phosphate lyase from discovery to disease. Journal of lipid research, 60(5), 909–918.

- Wikipedia. (2024). Enzyme kinetics.

- Cusabio. (n.d.).

Sources

- 1. Sphingolipid Metabolism Regulation → Term [fashion.sustainability-directory.com]

- 2. researchgate.net [researchgate.net]

- 3. Sphingosine-1-phosphate lyase SPL is an endoplasmic reticulum-resident, integral membrane protein with the pyridoxal 5'-phosphate binding domain exposed to the cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingosine 1-phosphate lyase enzyme assay using a BODIPY-labeled substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of Cellular and Systemic Sphingolipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Sphingosine kinase localization in the control of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modifications of membrane lipids in response to wounding of Arabidopsis thaliana leaves - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Initial Characterization of (E)-2-Hexadecenal

Abstract

(E)-2-Hexadecenal, a long-chain α,β-unsaturated aldehyde, has emerged from relative obscurity to become a molecule of significant interest in cellular biology and lipidomics. Initially identified in various natural sources, its role as a key bioactive product of sphingolipid metabolism has unveiled a complex signaling paradigm. This guide provides a comprehensive technical overview of the discovery and characterization of (E)-2-Hexadecenal. We will delve into the context of its discovery as a metabolic byproduct, detail the methodologies for its chemical synthesis and structural elucidation, and explore the initial characterization of its profound biological activities, including the induction of apoptosis and cytoskeletal reorganization through stress-activated signaling pathways. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this reactive lipid aldehyde.

Introduction: A Molecule of Emerging Significance

(E)-2-Hexadecenal (also referred to as trans-2-Hexadecenal) is a 16-carbon fatty aldehyde characterized by a reactive α,β-unsaturated carbonyl group.[1] While long-chain aldehydes are known to exist in nature, often as components of pheromones or plant volatiles, the discovery of (E)-2-Hexadecenal as an endogenous product of a critical metabolic pathway has shifted the perspective on its physiological relevance.[2] It is now understood to be a direct downstream product of sphingosine-1-phosphate (S1P) degradation, a pathway central to cellular signaling.[2][3][4]

The irreversible breakdown of S1P by the enzyme S1P lyase yields ethanolamine phosphate and (E)-2-Hexadecenal.[2] This discovery was pivotal; it suggested that the biological consequences of modulating S1P metabolism may not be due solely to fluctuations in S1P levels but also to the direct bioactivity of its degradation products. This guide reconstructs the scientific journey of identifying and characterizing this molecule, providing the technical basis for its current standing as a bioactive lipid messenger.

Discovery Context: A Product of Sphingolipid Metabolism

The identification of (E)-2-Hexadecenal as a significant biological molecule is intrinsically linked to the study of sphingolipid metabolism. Sphingolipids are not merely structural components of cell membranes but are critical players in signaling cascades governing cell fate, proliferation, and stress responses. S1P lyase sits at a crucial catabolic checkpoint in this pathway.

The realization that the degradation of C18-S1P by S1P lyase generates (E)-2-Hexadecenal provided a new avenue of investigation.[2] Previously, the focus was on the accumulation of S1P; however, the discovery of a reactive aldehyde as a co-product prompted researchers to question its function. Was it an inert byproduct, or did it possess intrinsic biological activity? This question drove the initial characterization studies.

Structural Elucidation and Synthesis: Defining the Molecule

Confirming the identity of a novel bioactive molecule requires rigorous structural analysis and the ability to produce it synthetically for functional studies.

Spectroscopic Characterization

The definitive structure of (E)-2-Hexadecenal was established using a combination of standard spectroscopic techniques, which are essential for unambiguous molecular identification.[5][6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the precise molecular weight and elemental composition. For (E)-2-Hexadecenal (C₁₆H₃₀O), the expected monoisotopic mass is approximately 238.2297 g/mol .[1][3] Analysis often involves techniques like HPLC-ESI-QTOF MS to handle the challenges of analyzing fatty aldehydes, which may require chemical derivatization to improve ionization efficiency.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework. Key characteristic signals for (E)-2-Hexadecenal include the aldehydic proton (~9.5 ppm) and the vinyl protons of the trans-double bond (~6.1 and ~6.8 ppm), with a coupling constant confirming the (E)-stereochemistry.

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups, notably a strong carbonyl (C=O) stretch for the aldehyde and a C=C stretch for the alkene.

| Technique | Purpose | Key Observables for (E)-2-Hexadecenal |

| High-Resolution MS | Determines exact mass and formula. | C₁₆H₃₀O, [M+Na]⁺ at m/z ~261.2189.[2] |

| ¹H NMR | Maps proton environment and connectivity. | Aldehyde proton (CHO), vinylic protons (C=CH). |

| ¹³C NMR | Maps the carbon skeleton. | Carbonyl carbon, two sp² carbons of the double bond. |

| IR Spectroscopy | Identifies functional groups. | Strong C=O and C=C stretching vibrations. |

Chemical Synthesis Workflow

To study its biological effects, a reliable method for synthesizing pure (E)-2-Hexadecenal was required. A common and effective strategy involves a three-step process starting from myristaldehyde (tetradecanal).[2] This approach provides excellent control over the critical trans-stereochemistry of the double bond.

-

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination:

-

Rationale: The HWE reaction is a superior method for generating (E)-alkenes with high stereoselectivity, which is crucial for biological activity.

-

Procedure: Myristaldehyde is reacted with triethyl phosphonoacetate in the presence of a base like potassium carbonate. This reaction selectively forms the α,β-unsaturated ester, ethyl (E)-2-hexadecenoate.

-

-

Step 2: Reduction of the Ester:

-

Rationale: The ester must be reduced to a primary alcohol before it can be oxidized to the target aldehyde. A powerful but selective reducing agent is needed.

-

Procedure: The resulting ethyl (E)-2-hexadecenoate is reduced to (E)-2-hexadecen-1-ol using a reducing agent such as alane (generated from LiAlH₄ and AlCl₃) or diisobutylaluminium hydride (DIBAL-H).

-

-

Step 3: Oxidation of the Allylic Alcohol:

-

Rationale: The final step requires a mild oxidizing agent to convert the allylic alcohol to the aldehyde without over-oxidation to a carboxylic acid or isomerization of the double bond.

-

Procedure: (E)-2-hexadecen-1-ol is oxidized using pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a solvent like dichloromethane (DCM).[8] The product, (E)-2-Hexadecenal, is then purified using column chromatography.

-

Caption: Chemical synthesis workflow for (E)-2-Hexadecenal.

Initial Biological Characterization: A Potent Signaling Molecule

With synthetic (E)-2-Hexadecenal in hand, researchers could directly investigate its biological effects. Initial studies revealed it to be a highly potent molecule that induces dramatic cellular changes.[2]

Induction of Apoptosis and Cytoskeletal Reorganization

The primary and most striking discovery was that exogenous application of (E)-2-Hexadecenal to various cell lines (including HEK293T, NIH3T3, and HeLa) induced rapid and profound morphological changes.[2]

-

Cell Culture: Cells are propagated in standard DMEM supplemented with 10% FBS and antibiotics at 37°C with 5% CO₂.[2]

-

Compound Preparation: (E)-2-Hexadecenal is dissolved in a chloroform:methanol mixture. An aliquot is dried under a nitrogen stream to form a thin film, which is then resuspended in media to the desired final concentration (typically in the micromolar range, e.g., 25-50 µM).[2]

-

Treatment: The media containing (E)-2-Hexadecenal is added to the cultured cells.

-

Observation: Cells are monitored over several hours using phase-contrast microscopy.

-

Endpoint Analysis: Apoptosis can be confirmed and quantified using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by Western blot for apoptosis markers like cleaved caspase-3 and PARP.

Observed Phenotypes:

-

Cell Rounding and Detachment: Within hours of treatment, cells lose their adherence to the substratum and adopt a rounded morphology.[2]

-

Apoptosis: Prolonged exposure leads to programmed cell death, or apoptosis.[2][3]

Elucidation of the JNK-Dependent Signaling Pathway

The causality behind these dramatic effects was traced to the activation of a specific stress-related signaling pathway. Through a series of targeted experiments, it was demonstrated that (E)-2-Hexadecenal specifically activates the c-Jun N-terminal kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) family.[2]

Key Mechanistic Findings:

-

Specificity: Treatment with (E)-2-Hexadecenal leads to the robust phosphorylation (activation) of JNK and its upstream activators, MKK4/7 and MLK3. In contrast, other major signaling pathways like ERK, AKT, and p38 are unaffected.[2]

-

Downstream Targets: JNK activation leads to the phosphorylation of its downstream targets, including the transcription factor c-Jun, and modulates the activity of Bcl-2 family proteins (e.g., Bid cleavage, Bax activation), ultimately leading to cytochrome c release from the mitochondria and apoptosis.[2]

-

JNK is Essential: Crucially, the pharmacological inhibition of JNK was shown to abrogate both the cytoskeletal changes and the apoptosis induced by (E)-2-Hexadecenal, confirming that the JNK pathway is the essential mediator of its effects.[2]

Caption: JNK-dependent signaling pathway activated by (E)-2-Hexadecenal.

Conclusion and Future Directions

The discovery and initial characterization of (E)-2-Hexadecenal have transformed it from a simple metabolic byproduct into a recognized bioactive lipid with potent signaling capabilities. Its identification as a product of S1P lyase activity provides a new paradigm in sphingolipid biology, where the degradation products themselves are key effectors.[2] The elucidation of its ability to induce apoptosis via a specific, JNK-dependent pathway highlights its potential role in cellular stress responses and homeostasis.